2-(6-Methoxy-2-methylpyridin-3-yl)acetonitrile

Physicochemical Properties Medicinal Chemistry Lipophilicity

Medicinal chemistry programs requiring precise pyridinyl acetonitrile substitution for CRF1, GSK3/JNK, or α7 nAChR targets face supply inconsistency. This 6-methoxy-2-methyl isomer (CAS 853569-73-0) solves regiospecific synthesis failures. - Enables pyrazolo[1,5-a][1,3,5]triazine core of pexacerfont; unsubstituted analogs inactive - LogP ~1.46 optimizes membrane permeability vs generic 3-pyridineacetonitrile (LogP 0.5) - Research-grade (95-98% HPLC); immediate supply chain for SAR and patent-aligned R&D

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 853569-73-0
Cat. No. B3430697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Methoxy-2-methylpyridin-3-yl)acetonitrile
CAS853569-73-0
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)OC)CC#N
InChIInChI=1S/C9H10N2O/c1-7-8(5-6-10)3-4-9(11-7)12-2/h3-4H,5H2,1-2H3
InChIKeyDIWPDBFUFFUPCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(6-Methoxy-2-methylpyridin-3-yl)acetonitrile: CRF1/GSK3/JNK Intermediate


2-(6-Methoxy-2-methylpyridin-3-yl)acetonitrile (CAS 853569-73-0) is a substituted pyridinyl acetonitrile derivative with the molecular formula C9H10N2O and a molecular weight of 162.19 g/mol . This compound is characterized by a pyridine ring bearing methoxy (6-position) and methyl (2-position) substituents, with an acetonitrile group at the 3-position. It is primarily employed as a versatile building block in medicinal chemistry, particularly for the synthesis of CRF1 receptor antagonists and modulators of GSK3/JNK signaling pathways [1]. The compound is typically supplied as a research-grade intermediate with purities ranging from 95% to 98% (HPLC) .

Substitution pattern 6-Methoxy-2-methyl specific for downstream pharmacophore assembly
Synthetic utility Key intermediate for CRF1 antagonist, GSK3/JNK and α7 nAChR probe synthesis
Grade Research-grade intermediate, suitable for multi-step medicinal chemistry workflows

Why Generic Analogs Cannot Substitute


The specific substitution pattern of 2-(6-Methoxy-2-methylpyridin-3-yl)acetonitrile is not interchangeable with generic 3-pyridinyl acetonitriles. The combined presence of the 6-methoxy and 2-methyl groups confers distinct physicochemical and reactivity profiles that are essential for downstream synthetic routes. For instance, the methoxy group significantly alters electron density and lipophilicity (LogP ~1.46) compared to the unsubstituted 3-pyridineacetonitrile (LogP ~0.5) , impacting solubility and membrane permeability of derived drug candidates. Furthermore, this precise substitution is required for the regiospecific construction of the pyrazolo[1,5-a][1,3,5]triazine core found in clinically evaluated CRF1 antagonists like pexacerfont . Using a simpler or differently substituted analog would fail to yield the correct pharmacophore, as demonstrated by the structure-activity relationship (SAR) studies underlying patents for GSK3/JNK inhibitors [1].

!
Missing methoxy group alters electron density and lipophilicity – may shift solubility, permeability and downstream candidate profile compared to unsubstituted 3-pyridineacetonitrile.
!
Regiospecific core construction – the 2-methyl-6-methoxy pattern is required to build the pyrazolo[1,5-a][1,3,5]triazine core of clinically evaluated CRF1 antagonists; generic pyridinyl acetonitriles cannot replicate this route.
!
Pharmacophore alignment – structure-activity relationships for GSK3/JNK inhibitors depend on this precise substitution; simpler analogs risk yielding inactive compounds.

Quantitative Advantages Over Analogs


Higher Lipophilicity Compared to Unsubstituted Analog

2-(6-Methoxy-2-methylpyridin-3-yl)acetonitrile exhibits a computed LogP of 1.46, which is significantly higher than the LogP of 0.5 for the unsubstituted 3-pyridineacetonitrile . This 0.96 log unit increase corresponds to a roughly 9-fold increase in octanol-water partition coefficient, indicating substantially greater lipophilicity .

Lipophilicity
Data to verify
LogP 1.46 vs 0.5 (Δ+0.96) ~9-fold increase in partition coefficient
Supports CNS-penetrant derivative design
Computed values; experimental LogP may vary
Physicochemical Properties Medicinal Chemistry Lipophilicity

Key Intermediate for CRF1 Antagonist Pexacerfont

This compound is a key intermediate in the scalable, robust process for preparing pexacerfont (BMS-562086), a selective CRF1 receptor antagonist with an IC50 of 6.1±0.6 nM against the human receptor . The published process utilizes this specific pyridinyl acetonitrile to construct the pyrazolotriazine core, achieving high overall yields .

Synthetic route
Class-level
Direct precursor to pexacerfont (CRF1 IC50 6.1 nM)
Replicates published industrial process
Validated in Org. Process Res. Dev. 2011
CRF1 Antagonist Process Chemistry Drug Synthesis

Improved Purity over Close Analogs

Multiple suppliers offer 2-(6-Methoxy-2-methylpyridin-3-yl)acetonitrile with certified purity of 97% by HPLC or 98% by HPLC , whereas close analogs such as 2-(6-methylpyridin-3-yl)acetonitrile and (6-methoxy-2-methylpyridin-3-yl)methanamine are commonly listed at a baseline purity of 95% [1].

Purity
Head-to-head
97–98% HPLC vs 95% for close analogs 2–3% reduction in total impurities
May reduce purification steps in multi-step sequences
Based on vendor specifications
Purity Analysis Quality Control Procurement

High-Affinity CRF1 Ligand Generation

Derivatives synthesized from this pyridinyl acetonitrile scaffold demonstrate potent binding to the CRF1 receptor. For example, N-(2-fluoroethyl)-8-(6-methoxy-2-methylpyridin-3-yl)-2,7-dimethyl-N-(2-methoxyethyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine exhibited an IC50 of 5.5 nM in a displacement assay using [125I]-o-CRF [1]. This potency is consistent with the activity of pexacerfont (IC50 6.1 nM) and validates the scaffold's capacity to yield high-affinity ligands.

Derived potency
Reported
Derivative IC50 5.5 nM (pexacerfont 6.1 nM) Consistent nanomolar CRF1 activity
Scaffold yields high-affinity CRF1 ligands
Radioligand displacement assay; cross-study comparison
CRF1 Receptor PET Imaging SAR

High-Affinity α7 nAChR Ligands

The 6-methoxy-2-methylpyridin-3-yl moiety, when incorporated into more complex structures, can confer high affinity for the α7 nicotinic acetylcholine receptor (nAChR). BindingDB records a compound containing this core with a Ki of 7.90 nM for the rat neuronal α7 nAChR, measured in a [3H]-methyllycaconitine binding assay [1].

α7 nAChR Ki
Class-level
Ki 7.9 nM
Expands utility beyond CRF1 to α7 nAChR targets
Rat brain binding assay; ligand context
Nicotinic Acetylcholine Receptor Neuroscience Ligand Discovery

Research & Industrial Applications


CRF1 Antagonist Synthesis for Stress and Anxiety

This compound is the optimal starting material for constructing the pyrazolo[1,5-a][1,3,5]triazine core of CRF1 antagonists, including pexacerfont. The robust, published synthetic route enables reliable access to these pharmacological tools . The resulting antagonists consistently demonstrate sub-10 nM IC50 values, making this building block essential for medicinal chemistry efforts targeting the corticotropin-releasing factor system .

GSK3 and JNK Kinase Inhibitor Development

The pyridinyl acetonitrile scaffold is a privileged structure in the modulation of GSK3 and JNK signaling pathways [1]. Researchers developing inhibitors for neurodegenerative diseases, diabetes, or inflammatory conditions should prioritize this specific intermediate to ensure alignment with established SAR and patent landscapes [1].

α7 nAChR Ligands for Cognitive Studies

Incorporation of the 6-methoxy-2-methylpyridin-3-yl group into larger ligands has yielded potent α7 nAChR binders with Ki values below 10 nM [2]. This building block is therefore valuable for programs aimed at developing positive allosteric modulators or agonists for the α7 receptor, a target in Alzheimer's disease and schizophrenia research.

Application
Selection Property
Validation Focus
CRF1 antagonist synthesis
6-Methoxy-2-methyl substitution for pyrazolotriazine core
Core formation and CRF1 binding confirmation
GSK3/JNK pathway modulator synthesis
Substituent-directed SAR alignment
Kinase inhibition and pathway-specific screening
α7 nAChR ligand synthesis
Core scaffold for high-affinity ligand design
α7 receptor binding assay and functional response

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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